molecular formula C14H12IN B1598370 9-Ethyl-3-iodocarbazole CAS No. 50668-21-8

9-Ethyl-3-iodocarbazole

Cat. No.: B1598370
CAS No.: 50668-21-8
M. Wt: 321.16 g/mol
InChI Key: USSDZGUORVTLQJ-UHFFFAOYSA-N
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Description

9-Ethyl-3-iodocarbazole is a heterocyclic organic compound with the molecular formula C14H12IN. It is a derivative of carbazole, where an ethyl group is attached to the nitrogen atom and an iodine atom is substituted at the 3-position of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-iodocarbazole typically involves the iodination of 9-ethylcarbazole. One common method is the reaction of 9-ethylcarbazole with iodine in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Various oxidized carbazole derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

9-Ethyl-3-iodocarbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-3-iodocarbazole depends on its application. In material science, its role as a building block in conjugated polymers involves the formation of extended π-conjugated systems, which facilitate charge transport and light emission. In pharmaceuticals, its biological activity would depend on the specific molecular targets and pathways it interacts with, which could include binding to DNA or proteins, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 9-Ethyl-3-iodocarbazole is unique due to the presence of both the ethyl and iodine substituents, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

9-ethyl-3-iodocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDZGUORVTLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399042
Record name 3-iodo-N-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50668-21-8
Record name 3-iodo-N-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ETHYL-3-IODOCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 5.0 g (25.6 mmol) of 9-ethylcarbazole, 40 ml of a 9:1 acetic acid-water mixture, 3.3 g (13.0 mmol) of iodine, 2.5 g of a 30% hydrogen peroxide solution, and 1.8 g of 97% sulfuric acid were added, and the mixture was stirred at 60° C for 2 hours. After natural cooling, the mixture was diluted with water and then extracted with toluene. After the toluene layer was concentrated, the residual component was purified with a silica gel column. As a result, 5.3 g of 3-iodo-9-ethylcarbazole was obtained (corresponding to a 65% yield).
Quantity
5 g
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Reaction Step One
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3.3 g
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reactant
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0 (± 1) mol
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reactant
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1.8 g
Type
reactant
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Quantity
40 mL
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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